![molecular formula C8H7BrClNO2 B1420770 Ethyl 2-bromo-5-chloropyridine-4-carboxylate CAS No. 1214357-93-3](/img/structure/B1420770.png)
Ethyl 2-bromo-5-chloropyridine-4-carboxylate
Overview
Description
Ethyl 2-bromo-5-chloropyridine-4-carboxylate is a chemical compound with the CAS Number: 1214357-93-3 . It’s used in various chemical reactions and studies .
Chemical Reactions Analysis
Ethyl 2-bromo-5-chloropyridine-4-carboxylate is likely to be involved in various chemical reactions, given its bromo and chloro functional groups. These groups are often involved in substitution reactions .Physical And Chemical Properties Analysis
Ethyl 2-bromo-5-chloropyridine-4-carboxylate is a liquid . Other physical and chemical properties such as boiling point, melting point, and solubility would require further experimental data.Scientific Research Applications
Role in Plant Biology and Ethylene Production
Ethylene, a simple molecule with profound effects on plants, is central to various aspects of plant biology, including biosynthesis, signaling, and physiology. Its precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), plays a critical role, influencing plant growth and stress susceptibility through metabolic pathways involving bacteria and intricate transport mechanisms. ACC's role extends beyond being a mere precursor; it independently functions as a signal, indicating a broader biological significance (Van de Poel & Van Der Straeten, 2014).
Impact on Food and Beverage Safety
Ethyl carbamate (EC), a compound found in fermented foods and beverages, raises health concerns due to its genotoxic and carcinogenic nature. Present in varying concentrations in different food items, it’s a subject of extensive study to understand its formation mechanisms and effects. Strategies to minimize EC levels in food are being developed, highlighting the importance of understanding chemical compounds like Ethyl 2-bromo-5-chloropyridine-4-carboxylate in food safety (Weber & Sharypov, 2009).
Developments in Electrochemical Technology
Advancements in electrochemical technology with haloaluminate room-temperature ionic liquids (RTILs) have been significant. These liquids, including variants like AlCl3–1-ethyl-3-methylimidazolium chloride, are pivotal in the fields of electroplating and energy storage. Research in this area, building on foundational work from the 1970s to the 1990s, has opened new possibilities in handling these RTILs more effectively (Tsuda, Stafford, & Hussey, 2017).
Advancements in Synthetic Chemistry
The synthesis of complex molecules for various applications, including medicinal and pharmaceutical industries, has been a focus of research. The development of substituted pyrano[2,3-d]pyrimidine scaffolds, particularly challenging due to their structural complexity, has seen significant advancements through the use of diverse catalysts. This area of research is essential for the development of lead molecules in drug discovery (Parmar, Vala, & Patel, 2023).
Environmental Impact and Toxicology
The study of the toxicological effects of compounds is crucial for understanding their impact on human health and the environment. Ethyl tertiary-butyl ether (ETBE), for instance, is used to improve gasoline but has potential health risks. Understanding the toxicological profile of such compounds helps in assessing exposure risks and implementing safety guidelines (Mcgregor, 2007).
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 2-bromo-5-chloropyridine-4-carboxylate is a complex organic compound. Similar compounds are often used in the synthesis of various organic compounds, suggesting that it may interact with a wide range of molecular targets.
Mode of Action
The exact mode of action of Ethyl 2-bromo-5-chloropyridine-4-carboxylate is not well-documented. It’s likely that the compound interacts with its targets through the formation of covalent bonds, given its bromo and chloro substituents. These groups are often involved in electrophilic aromatic substitution reactions, which could lead to changes in the target molecules .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of indole derivatives , which are prevalent in many natural products and drugs and play a significant role in cell biology .
Pharmacokinetics
The compound’s molecular weight (26451 g/mol ) suggests that it may have reasonable bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed.
Result of Action
Given its potential use in the synthesis of biologically active compounds , it may have a variety of effects depending on the specific context and targets.
properties
IUPAC Name |
ethyl 2-bromo-5-chloropyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c1-2-13-8(12)5-3-7(9)11-4-6(5)10/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CERNEAZUHJOWTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-5-chloropyridine-4-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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